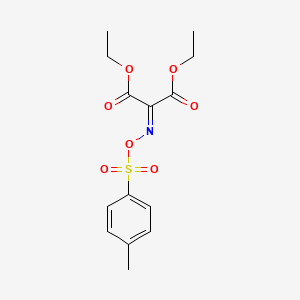
Diethyl 2-((tosyloxy)imino)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-((tosyloxy)imino)malonate is an organic compound with the molecular formula C14H17NO7S and a molecular weight of 343.35 g/mol . It is known for its role as a doubly N-electrophilic iminomalonate, making it a valuable reagent in organic synthesis . This compound is typically available as a powder or crystals and has a melting point of 63-66°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diethyl malonate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product by the addition of an oxime . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound acts as an electrophilic reagent, reacting with strong nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents) to form symmetrical dialkyl- and diarylamines.
Common Reagents and Conditions
Grignard Reagents: Used in nucleophilic substitution reactions to form amines.
Oxidizing Agents: Such as benzoyl peroxide, used to convert the compound to reactive iminium species.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the oxime group to an amine.
Major Products Formed
Symmetrical Dialkyl- and Diarylamines: Formed through nucleophilic substitution reactions.
Iminium Species: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-((tosyloxy)imino)malonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-nitrogen bonds, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of novel materials with specific electronic and structural properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of diethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong nucleophiles to form stable products, facilitating the formation of carbon-nitrogen bonds . The compound’s reactivity is attributed to the presence of the oxime and tosyl groups, which enhance its electrophilic nature . The molecular targets and pathways involved in its reactions include nucleophilic addition to the oxime group and subsequent stabilization of the resulting intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-((tosyloxy)imino)malonate, known for its use in malonic ester synthesis.
Dimethyl 2-((tosyloxy)imino)malonate: A similar compound with methyl groups instead of ethyl groups, exhibiting similar reactivity and applications.
Diisopropyl 2-((tosyloxy)imino)malonate: Another similar compound with isopropyl groups, used in similar synthetic applications.
Uniqueness
This compound is unique due to its high reactivity as a doubly N-electrophilic reagent, making it particularly valuable in the formation of carbon-nitrogen bonds without the need for transition metal catalysts . Its versatility in various chemical reactions and applications in multiple fields of research further highlight its significance .
Eigenschaften
Molekularformel |
C14H17NO7S |
|---|---|
Molekulargewicht |
343.35 g/mol |
IUPAC-Name |
diethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C14H17NO7S/c1-4-20-13(16)12(14(17)21-5-2)15-22-23(18,19)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
JUQBBFPEHHIQKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NOS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


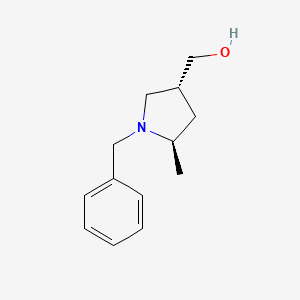
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
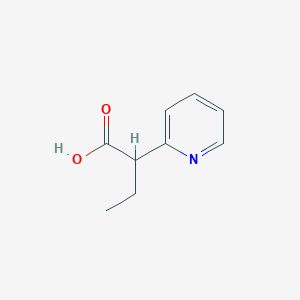
![tert-Butyl 8-amino-1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13335441.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
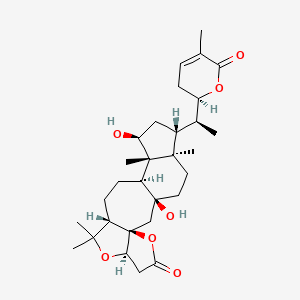
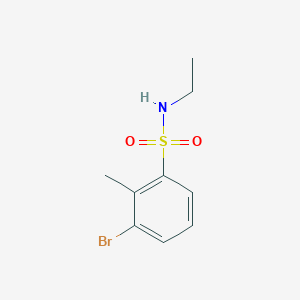
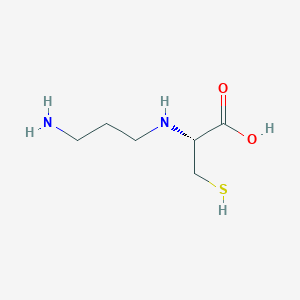
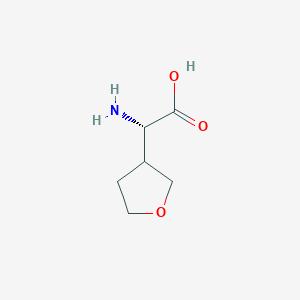
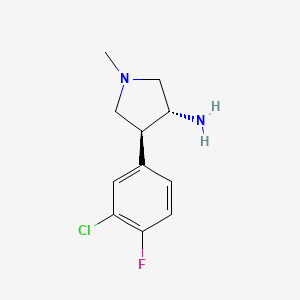
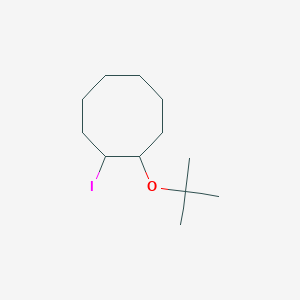
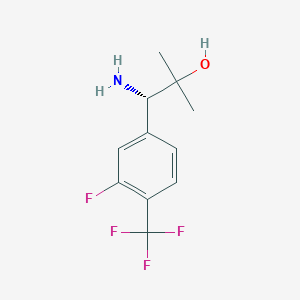
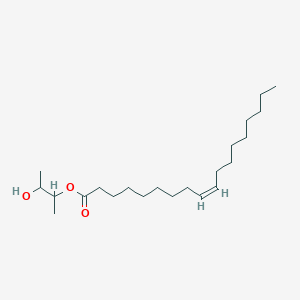
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)
